molecular formula C23H25NO4S2 B14459883 4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide CAS No. 67508-22-9

4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide

Cat. No.: B14459883
CAS No.: 67508-22-9
M. Wt: 443.6 g/mol
InChI Key: IDEFOUDUSHBRKQ-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C22H24N2O4S2 It is a sulfonamide derivative, characterized by the presence of sulfonyl groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine and 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-nitrophenyl)benzenesulfonamide
  • 4-methyl-N-(4-methylphenyl)sulfonyl-N-(4-aminophenyl)benzenesulfonamide
  • 4-methyl-N-(4-methylphenyl)sulfonyl-N-(4-chlorophenyl)benzenesulfonamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

CAS No.

67508-22-9

Molecular Formula

C23H25NO4S2

Molecular Weight

443.6 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide

InChI

InChI=1S/C23H25NO4S2/c1-19-10-14-22(15-11-19)29(25,26)24(18-6-9-21-7-4-3-5-8-21)30(27,28)23-16-12-20(2)13-17-23/h3-5,7-8,10-17H,6,9,18H2,1-2H3

InChI Key

IDEFOUDUSHBRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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